4-(3-Chloro-4-fluorophenyl)-3-fluorophenol

Catalog No.
S6661504
CAS No.
1261893-88-2
M.F
C12H7ClF2O
M. Wt
240.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chloro-4-fluorophenyl)-3-fluorophenol

CAS Number

1261893-88-2

Product Name

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-fluorophenol

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

InChI

InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-11(10)14)9-3-2-8(16)6-12(9)15/h1-6,16H

InChI Key

VBJABUIXIAGVIQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)Cl)F

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol is an aromatic compound characterized by the presence of multiple halogen substituents on its phenolic structure. It features a hydroxyl group (-OH) attached to a phenol ring, which is further substituted with a chlorine atom and two fluorine atoms. The molecular formula for this compound is C12H8ClF2OC_{12}H_8ClF_2O, and it has a molecular weight of approximately 256.64 g/mol. The compound's unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity of the aromatic ring, allowing for further substitutions at available positions.
  • Oxidation: The hydroxyl group may be oxidized to form quinones or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the halogen substituents or the phenolic group.
  • Nucleophilic Substitution: The halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions, facilitated by reagents like sodium hydroxide or organometallic compounds .

The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol typically involves:

  • Electrophilic Aromatic Substitution: A common method involves treating a suitable phenol derivative with chlorinating and fluorinating agents under controlled conditions.
  • Multi-step Processes: In industrial settings, advanced catalytic systems may be employed to optimize yields and purity. Continuous flow reactors can enhance efficiency and scalability .
  • Reagents: The synthesis may require specific reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., potassium fluoride) to introduce the halogen substituents onto the aromatic ring.

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol has potential applications in:

  • Pharmaceuticals: Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases.
  • Agricultural Chemicals: Compounds with similar structures are often investigated for their herbicidal or fungicidal properties.
  • Material Science: Its chemical properties might be exploited in the synthesis of polymers or other materials with specific functionalities.

Interaction studies involving 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol could focus on its binding affinity to various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Additionally, investigating its interactions with other chemical entities could provide insights into its reactivity and stability under different conditions.

Several compounds share structural similarities with 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluorophenolC6H4ClFC_6H_4ClFContains only one fluorine atom; simpler structure.
2-Chloro-4-fluorophenolC6H5ClFC_6H_5ClFChlorine at ortho position; different reactivity.
4-FluorophenolC6H5FC_6H_5FLacks chlorine; serves as a baseline for comparison.
4-Bromo-3-fluorophenolC6H4BrFC_6H_4BrFBromine instead of chlorine; affects reactivity.
2,6-Dichloro-4-fluorophenolC6H4Cl2FC_6H_4Cl_2FMultiple chlorine substituents; increased reactivity.

These comparisons highlight the unique positioning of halogens in 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol, which influences its chemical behavior and potential applications in comparison to related compounds. Each compound's distinct substituent arrangement leads to variations in their physical and chemical properties, making them suitable for different applications in chemistry and biology .

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.0153489 g/mol

Monoisotopic Mass

240.0153489 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types